molecular formula C7H5ClF3NO2S B6308967 Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate CAS No. 1997282-76-4

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B6308967
CAS No.: 1997282-76-4
M. Wt: 259.63 g/mol
InChI Key: LOKGEVXPQKZHGT-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate (molecular formula: C₈H₅ClF₃NO₂S) is a fluorinated thiazole derivative characterized by a chloro group at position 2, a trifluoromethyl group at position 5, and an ethyl ester at position 4 of the thiazole ring. This compound is synthesized via condensation reactions between substituted benzothioamides and ethyl 2-chloroacetoacetate under reflux conditions in ethanol, followed by neutralization and recrystallization . Thiazole derivatives are widely explored for their biological activities and applications in materials science due to their electron-deficient heterocyclic core and tunable substituents .

Properties

IUPAC Name

ethyl 2-chloro-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)15-6(8)12-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKGEVXPQKZHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most documented industrial-scale synthesis involves sequential chlorination, cyclization, and hydrolysis steps starting from ethyl trifluoroacetoacetate. This method, patented by CN104672168B, achieves high yields (>91%) and purity (>98.5%) through precise control of stoichiometry and temperature.

Chlorination with Chlorosulfuric Acid

Ethyl trifluoroacetoacetate undergoes chlorination at −15°C to −5°C using chlorosulfuric acid (ClSO₃H) in a 0.92–0.98:1 molar ratio. Key parameters include:

  • Temperature control : Maintaining −15°C to −5°C during ClSO₃H addition minimizes overchlorination byproducts (e.g., 2,2-dichloro derivatives <0.3%).

  • Reaction time : A 10–18 h holding period at 5–15°C ensures complete conversion.

  • Workup : Vacuum distillation (35°C/10 mmHg) recovers unreacted starting material (>95% efficiency), leaving 2-chloro-trifluoroacetyl ethyl acetate as the crude intermediate.

Cyclization with Thioacetamide

The chlorinated intermediate reacts with thioacetamide in ethanol under reflux (8–12 h), forming the thiazole ring. Critical factors:

  • Solvent choice : Ethanol avoids toxic solvents (e.g., DMF, acetonitrile) and simplifies downstream hydrolysis.

  • Molar ratio : Thioacetamide is used in slight excess (1.02–1.06:1) to drive the cyclization to completion.

  • Byproduct management : The reaction produces a mixture of ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate and its hydrochloride salt, which is directly hydrolyzed without isolation.

Hydrolysis and Isolation

The cyclized product undergoes alkaline hydrolysis (15% NaOH, reflux for 3 h), followed by acidification (HCl to pH 1) to precipitate the final compound. Key outcomes:

  • Yield : 91.7–92.2% after recrystallization.

  • Purity : HPLC analysis confirms >98.5% purity with a melting point of 163.5–166.0°C.

Optimization Data

Table 1 summarizes critical parameters from patent examples:

ParameterExample 3Example 4
ClSO₃H:Substrate (mol/mol)0.945:10.975:1
Chlorination time (h)1310
Cyclization solvent (mL/g)105 mL / 36.8 g135 mL / 36.8 g
Final yield (%)92.291.7
Purity (HPLC, %)98.799.0

Direct Thiazole Ring Formation via Hantzsch-Type Synthesis

Reaction Mechanism

An alternative route adapts the Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives. For this compound, this involves:

  • α-Haloketone preparation : Ethyl 4,4,4-trifluoro-3-oxobutanoate is chlorinated using SO₂Cl₂ to form ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

  • Cyclization : The α-chloroketone reacts with thiourea or thioacetamide under basic conditions (e.g., NaOH, EtOH) to form the thiazole core.

Key Challenges and Solutions

  • Low yields : Initial reports achieved 39.5–56.2% yields due to competing decomposition pathways.

  • Acid catalysis : Introducing HCl gas during cyclization improves ring closure efficiency by protonating intermediates, reducing side reactions.

  • Solvent effects : Replacing polar aprotic solvents (DMF) with ethanol enhances stability and simplifies purification.

Comparative Analysis with Three-Step Method

Table 2 contrasts the two primary synthetic routes:

ParameterThree-Step MethodHantzsch Method
Starting materialEthyl trifluoroacetoacetateEthyl 4,4,4-trifluoro-3-oxobutanoate
Key reagentsClSO₃H, thioacetamideSO₂Cl₂, thiourea
Total steps32
Average yield (%)91.947.8
Byproduct generation<0.3%Up to 15%
Solvent toxicityLow (ethanol)Moderate (DMF)

Industrial and Environmental Considerations

Scalability of the Three-Step Process

The patented method’s use of ethanol as a universal solvent for cyclization and hydrolysis reduces waste and energy consumption. Key advantages:

  • Solvent recycling : Ethanol is recovered via vacuum distillation (80–85% efficiency), lowering production costs.

  • Tolerance to impurities : The integrated process avoids intermediate purification, enhancing throughput.

Green Chemistry Metrics

  • E-factor : Estimated at 8.2 kg waste/kg product (vs. 12.5 for traditional methods), driven by solvent recovery.

  • PMI (Process Mass Intensity) : 14.7, competitive with industry benchmarks for trifluoromethylated compounds .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate has been explored for its potential in drug development, particularly as an intermediate in the synthesis of biologically active compounds.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of thiazole derivatives, including this compound. The results indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylateS. aureus18
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acidPseudomonas aeruginosa14

Agricultural Applications

The compound is also recognized for its role as an agricultural bactericide intermediate. It is involved in the synthesis of thifluzamide, a fungicide that protects crops from various fungal diseases.

Case Study: Synthesis of Thifluzamide

Research highlights the efficient synthesis of thifluzamide using this compound as a key intermediate. The synthesis process demonstrated high yield and purity, indicating its industrial viability .

Table 2: Synthesis Process Overview

StepDescriptionYield (%)
ChlorinationChlorination of trifluoroacetic ethyl acetoacetate with sulfuryl chloride>90
CyclizationCyclization with thioacetamide>95
HydrolysisHydrolysis to obtain thifluzamide>90

Research and Development

This compound is utilized in research settings for developing new compounds with enhanced biological activity.

Case Study: Drug-Likeness Assessment

A drug-likeness study evaluated the pharmacokinetic properties of compounds derived from this compound. The findings suggested favorable lipophilicity and solubility profiles, indicating its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-52-3)
  • Structure : Differs in the positions of the chloro and trifluoromethyl groups (positions 2 and 4, respectively).
  • The trifluoromethyl group at position 4 may increase steric hindrance compared to position 5 .
  • Similarity Score : 0.75 (structural similarity) .
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4)
  • Structure : Replaces the chloro group with a trifluoromethyl group at position 2.
  • Impact : The absence of a chloro group reduces electrophilicity at position 2, limiting substitution reactions. The dual trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Similarity Score : 0.70 .
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate (CAS 1639974-42-7)
  • Structure : Substitutes chlorine with bromine at position 3.
  • Impact : Bromine’s larger atomic radius and better leaving-group ability enhance reactivity in cross-coupling reactions. This compound exhibits anti-cancer properties by inhibiting epidermal growth factor receptor (EGFR) .
  • Applications: Investigated as an anti-cancer drug candidate due to its efficacy in xenograft models .

Heterocycle Modifications

Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate
  • Structure : Replaces the thiazole’s sulfur with oxygen (oxazole core).
  • Impact : Oxazoles are less electron-rich than thiazoles, reducing nucleophilicity. This affects interactions in catalytic processes or biological targets. The compound is used in materials science and pharmaceutical intermediates .

Functional Group Variations

2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic Acid
  • Structure : Replaces the ethyl ester with a carboxylic acid.
  • Impact : The free carboxylic acid group increases water solubility and acidity (pKa ~3–4), making it suitable for salt formation in drug formulations. Synthesized via hydrolysis of the corresponding ester .
Ethyl 2-(ethylamino)-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 1171528-99-6)
  • Structure: Substitutes chlorine with an ethylamino group at position 2.
  • The ethyl group adds steric bulk, which may influence binding to biological targets .

Aromatic Substituents

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
  • Structure : Incorporates a phenyl group at position 2.
  • Impact : The phenyl group enhances aromatic π-π stacking interactions, influencing crystal packing and solid-state properties. The dihedral angle between the thiazole and phenyl rings is 5.15°, indicating near coplanarity .
  • Applications : Explored in materials science due to its rigid, planar structure .

Biological Activity

Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Overview of this compound

This compound is characterized by its thiazole ring, which contributes to its biochemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity. This compound has been investigated for its antimicrobial, anticancer, and antiviral properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The thiazole ring can interact with various enzymes, influencing their catalytic activity. This interaction may modulate pathways involved in oxidative stress and cellular metabolism.
  • Gene Expression Modulation : Studies indicate that this compound can alter gene expression related to metabolic pathways, impacting energy production within cells.
  • Antiviral Activity : Research has shown that thiazole derivatives exhibit antiviral properties by inhibiting viral replication. This compound may act against specific viral targets, although detailed studies are still required .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. The results are summarized below:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver cancer)15Induction of apoptosis
A549 (Lung cancer)20Cell cycle arrest
MCF-7 (Breast cancer)10Inhibition of proliferation

The structure-activity relationship (SAR) studies indicate that modifications in the thiazole moiety significantly affect cytotoxicity, with certain substitutions enhancing activity against specific cancer types .

Case Studies

  • Antiviral Efficacy : In a study investigating phenylthiazole derivatives, this compound was found to inhibit viral replication in a yellow fever virus model, demonstrating over 50% inhibition at concentrations below 50 µM. This positions it as a candidate for further antiviral development .
  • Antitumor Potential : A recent investigation into novel thiazole derivatives revealed that compounds with similar structures exhibited significant antitumor activity against various cancer cell lines, suggesting that this compound could share these properties .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine

The chlorine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the thiazole ring and the inductive effects of the trifluoromethyl (–CF₃) and ester groups. Common reagents and outcomes include:

Reagent Conditions Product Key Findings
Sodium methoxideReflux in methanolEthyl 2-methoxy-5-(trifluoromethyl)thiazole-4-carboxylateMethoxy substitution proceeds efficiently (70–85% yield) under mild conditions .
Amines (e.g., NH₃)Room temperature, THFEthyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylatePrimary amines yield amino derivatives, with steric hindrance affecting rates .
ThiolsBase (NaOH), ethanolEthyl 2-mercapto-5-(trifluoromethyl)thiazole-4-carboxylateThiols require basic conditions to generate thiolate nucleophiles .

Hydrolysis and Transesterification of the Ester Group

The ethyl ester at position 4 undergoes hydrolysis or transesterification, enabling carboxylate or alternative ester formation:

Hydrolysis

  • Acidic Conditions : Reflux with HCl/ethanol yields 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylic acid (90–95% conversion) .

  • Basic Conditions : NaOH/H₂O produces the sodium carboxylate salt, which can be acidified to the free acid .

Transesterification

  • Alcohols (e.g., MeOH) : Catalyzed by H₂SO₄, the ethyl ester is converted to methyl esters (60–75% yield).

Reduction Reactions

The ester group can be selectively reduced while preserving the thiazole ring:

Reducing Agent Conditions Product Notes
LiAlH₄Anhydrous ether, 0°C2-Chloro-5-(trifluoromethyl)thiazole-4-methanolComplete reduction of the ester to a primary alcohol (80–90% yield) .
DIBAL-HToluene, −78°CPartial reduction to aldehyde intermediatesRequires careful stoichiometric control to avoid over-reduction .

Functionalization via the Trifluoromethyl Group

While –CF₃ is generally inert, extreme conditions enable limited transformations:

  • Defluorination : Treatment with Mg in methanol under reflux partially replaces fluorine with hydrogen, yielding ethyl 2-chloro-5-(difluoromethyl)thiazole-4-carboxylate .

  • Radical Reactions : UV irradiation with Persulfate generates trifluoromethyl radicals for coupling, though yields are low (<30%) .

Electrophilic Aromatic Substitution

  • Lithiation : LDA at −78°C followed by quenching with electrophiles (e.g., DMF) introduces formyl groups at position 3 .

Q & A

Q. What are the established synthetic routes for Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is often synthesized via cyclization or substitution reactions. For example, chlorination of precursor thiazoles using reagents like thionyl chloride (SOCl₂) or copper(II) chloride (CuCl₂) with tert-butyl nitrite has been reported. In one protocol, refluxing a precursor in SOCl₂ followed by ethanol quenching and recrystallization yielded the compound . Reaction temperature (e.g., maintaining ≤25°C during nitrite addition) and solvent choice (e.g., anhydrous acetonitrile) critically impact yield and purity by minimizing side reactions like over-chlorination or ester hydrolysis .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals bond lengths, dihedral angles, and packing motifs. For a structurally similar analog, the thiazole ring was nearly coplanar with substituent phenyl rings (dihedral angle: ~5°), suggesting limited steric hindrance. No intermolecular hydrogen bonding was observed, indicating van der Waals interactions dominate crystal packing . Hydrogen atoms are typically placed in idealized positions during refinement, with thermal parameters constrained to parent atoms .

Q. What spectroscopic methods are used to confirm its identity and purity?

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and thiazole ring protons (δ ~7–8 ppm).
  • IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups.
  • LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns distinguish regioisomers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity or biological activity?

Density Functional Theory (DFT) calculations optimize geometry and calculate electrostatic potential surfaces, identifying electrophilic sites (e.g., C-2 chlorine) for nucleophilic substitution. Molecular docking studies with target proteins (e.g., P2Y2 receptor analogs) can predict binding affinity, guided by trifluoromethyl hydrophobicity and thiazole π-stacking potential. Software like Gaussian or AutoDock, combined with crystallographic data, enhances predictive accuracy .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Discrepancies in bond lengths or NMR shifts may arise from solvent effects, polymorphism, or dynamic motion. For example:

  • If experimental C-Cl bond lengths differ from DFT predictions, re-evaluate basis sets or consider crystal packing forces.
  • For conflicting NMR data, verify solvent (e.g., DMSO vs. CDCl₃) or temperature effects on chemical shifts. Cross-validation with X-ray structures and high-resolution MS is critical .

Q. How are reaction conditions optimized to minimize byproducts like de-esterified analogs?

  • Catalyst screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve selectivity for ester retention over hydrolysis .
  • Solvent control : Anhydrous conditions (e.g., ethanol, acetonitrile) prevent ester hydrolysis.
  • Temperature modulation : Gradual reagent addition (e.g., syringe pump for tert-butyl nitrite) avoids exothermic side reactions .

Q. What methodologies enable functionalization of the thiazole core for structure-activity studies?

  • Nucleophilic substitution : Replace C-2 chlorine with amines or alkoxides under mild conditions.
  • Cross-coupling : Suzuki-Miyaura reactions at C-5 (trifluoromethyl position) require palladium catalysts and aryl boronic acids.
  • Ester hydrolysis : Controlled saponification yields carboxylic acid derivatives for further coupling .

Q. How does the trifluoromethyl group influence physicochemical properties and bioactivity?

The -CF₃ group enhances metabolic stability, lipophilicity (logP), and electron-withdrawing effects, which can:

  • Increase membrane permeability (critical for CNS-targeting drugs).
  • Stabilize negative charge in transition states during enzymatic interactions.
  • Alter π-π stacking in protein binding pockets, as seen in kinase inhibitors .

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